molecular formula C23H22O8 B12799879 (1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one CAS No. 111058-84-5

(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

Cat. No.: B12799879
CAS No.: 111058-84-5
M. Wt: 426.4 g/mol
InChI Key: OFLCPNIRDVOOEZ-MBSDFSHPSA-N
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Description

The compound (1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting from simpler organic molecules. The process includes:

    Formation of the core structure: This involves cyclization reactions to form the pentacyclic framework.

    Functional group modifications: Introduction of hydroxyl and methoxy groups through selective reactions.

    Purification: The final product is purified using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1S,14R,22R)-14,22-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
  • (22S)-11,22-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one

Uniqueness

The uniqueness of (1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one lies in its specific arrangement of functional groups and its pentacyclic structure, which confer distinct biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

111058-84-5

Molecular Formula

C23H22O8

Molecular Weight

426.4 g/mol

IUPAC Name

(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

InChI

InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m0/s1

InChI Key

OFLCPNIRDVOOEZ-MBSDFSHPSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=C(C3=C2O[C@H]4COC5=CC(=C(C=C5[C@]4(C3=O)O)OC)OC)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C

Origin of Product

United States

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